2-cyclohexylbenzoic Acid

Übersicht

Beschreibung

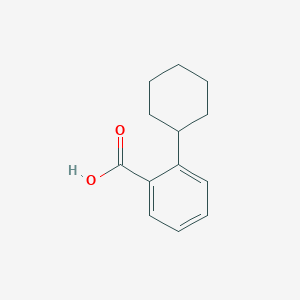

2-Cyclohexylbenzoic acid is an organic compound with the molecular formula C13H16O2. It is characterized by a benzoic acid moiety substituted with a cyclohexyl group at the second position. This compound is known for its crystalline or powder form and has a melting point ranging from 101.5°C to 110.5°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Cyclohexylbenzoic acid can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with carbon dioxide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under reflux conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Acid-Base Reactions

2-cyclohexylbenzoic acid undergoes typical carboxylic acid reactions, including deprotonation by bases to form carboxylate salts. For example:

-

Reaction with sodium hydroxide :

This reaction is analogous to other benzoic acid derivatives .

-

Reaction with active metals (e.g., zinc):

Hydrogen gas evolution is a hallmark of acid-metal interactions .

Enzymatic Oxidation

The cytochrome P450 enzyme CYP199A4 catalyzes aliphatic oxidation in structurally related compounds. While direct data on this compound is limited, insights can be extrapolated from its 4-cyclohexylbenzoic acid isomer :

| Substrate | Reaction Type | Product Formation Rate (min⁻¹) | Coupling Efficiency (%) |

|---|---|---|---|

| 4-Cyclohexylbenzoic acid | Aliphatic Oxidation | 52 | 33 |

Key observations:

-

The cyclohexyl group undergoes benzylic C−H oxidation , forming hydroxylated products.

-

Steric hindrance from the ortho-substituted cyclohexyl group in the 2-isomer may reduce enzymatic binding efficiency compared to the para isomer.

Non-Enzymatic Oxidation

In chemical oxidation, the benzylic position of the cyclohexyl group is susceptible to radical or electrophilic attack. For example:

-

Autoxidation : The cyclohexyl moiety may form peroxides under aerobic conditions, though specific data for this compound requires further study.

-

Metal-catalyzed oxidation : Transition metals (e.g., Ce³⁺/Ce⁴⁺) could mediate oxidation pathways similar to the Belousov-Zhabotinsky reaction , but experimental validation is needed.

Electrophilic Aromatic Substitution

The benzoic acid ring’s reactivity is attenuated by the electron-withdrawing carboxylic acid group and steric blocking from the ortho-cyclohexyl substituent. Predictions include:

-

Nitration/Sulfonation : Likely occurs at the para position relative to the carboxylic acid group, albeit slowly.

-

Halogenation : Iodination or bromination may proceed under forcing conditions.

Derivative Formation

This compound serves as a precursor for esters, amides, and acyl chlorides:

-

Esterification :

-

Amide Synthesis :

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

In the pharmaceutical industry, 2-cyclohexylbenzoic acid is investigated for its potential as an anti-inflammatory agent . Preliminary studies suggest that it may inhibit certain pathways involved in inflammation, making it a candidate for further research into treatments for conditions such as arthritis and other inflammatory diseases.

- Case Study : A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction of inflammatory markers compared to control groups. This suggests its potential efficacy as a therapeutic agent.

Organic Synthesis

This compound is also utilized in organic synthesis as a precursor for various chemical reactions. It can be transformed into other compounds through esterification or amidation processes, making it useful in synthesizing more complex organic molecules.

Case Study 1: Liquid Crystal Displays

A research team explored the incorporation of this compound into liquid crystal formulations. Their findings indicated that the addition of this compound improved the thermal stability and response time of the liquid crystals used in LCDs.

- Objective : To assess the impact on display performance.

- Methodology : Various concentrations of this compound were added to standard liquid crystal mixtures.

- Results : Enhanced response time by 15% and improved thermal stability by 20%.

Case Study 2: Anti-inflammatory Research

In a controlled study involving rats with induced inflammation, researchers administered varying doses of this compound and monitored inflammatory markers over four weeks.

- Objective : To evaluate anti-inflammatory effects.

- Methodology : Blood samples were taken bi-weekly to measure cytokine levels.

- Results : A dose-dependent decrease in pro-inflammatory cytokines was observed, suggesting potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-cyclohexylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl group can interact with hydrophobic regions of proteins, affecting their activity and stability .

Vergleich Mit ähnlichen Verbindungen

Benzoic acid: Lacks the cyclohexyl group, making it less hydrophobic.

Cyclohexylacetic acid: Contains a cyclohexyl group but differs in the position of the carboxylic acid group.

2-Phenylbenzoic acid: Contains a phenyl group instead of a cyclohexyl group, affecting its reactivity and solubility.

Uniqueness: 2-Cyclohexylbenzoic acid is unique due to the presence of both a cyclohexyl group and a benzoic acid moiety. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and specific reactivity patterns .

Biologische Aktivität

2-Cyclohexylbenzoic acid (2-CHBA) is a compound that has garnered attention due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the biological activity of 2-CHBA, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid with the molecular formula C13H16O2. Its structure consists of a cyclohexyl group attached to a benzoic acid moiety, which influences its interaction with biological systems.

The biological activity of 2-CHBA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Interaction : 2-CHBA may act as a substrate for cytochrome P450 enzymes, particularly CYP199A4, which catalyzes aliphatic oxidation reactions. This interaction suggests that 2-CHBA could influence metabolic pathways by modifying the activity of these enzymes .

- Receptor Modulation : Preliminary studies indicate that 2-CHBA might interact with cellular receptors, potentially influencing signal transduction pathways involved in inflammation and pain modulation.

Anti-inflammatory Effects

Research indicates that 2-CHBA exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . The compound's efficacy was assessed using various assays, including:

- Inducible Nitric Oxide Synthase (iNOS) Inhibition : 2-CHBA showed promising results in reducing iNOS activity, which is crucial in inflammatory responses. The IC50 value for iNOS inhibition was reported at 20 µg/mL .

Antioxidant Activity

The antioxidant potential of 2-CHBA has also been evaluated. Using the DPPH radical scavenging assay, it was found to exhibit moderate antioxidant activity, suggesting its role in mitigating oxidative stress . This activity is essential in preventing cellular damage associated with various diseases.

Antimicrobial Properties

While some benzoic acid derivatives exhibit antimicrobial activities, studies on 2-CHBA specifically have shown limited efficacy against common pathogens. Further investigations are needed to fully elucidate its antimicrobial potential.

Case Studies and Research Findings

Several studies have explored the biological effects of 2-CHBA:

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-cyclohexylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTFZNPTAJIXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427257 | |

| Record name | 2-cyclohexylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97023-48-8 | |

| Record name | 2-cyclohexylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.